molecular formula C20H18N4O2 B15106515 N,N'-ethane-1,2-diylbis(1H-indole-3-carboxamide)

N,N'-ethane-1,2-diylbis(1H-indole-3-carboxamide)

Cat. No.: B15106515
M. Wt: 346.4 g/mol
InChI Key: MLFUSDWOUSVCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-ethane-1,2-diylbis(1H-indole-3-carboxamide) is a synthetic bisindole derivative in which two 1H-indole-3-carboxamide units are connected by an ethane-1,2-diyl linker. This structure places it within a class of compounds recognized for their significant potential in medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, ubiquitous in natural products and pharmaceuticals, and known to exhibit a broad spectrum of biological activities . Bisindole derivatives, in particular, have garnered attention for their enhanced and often novel biological properties compared to their monomeric counterparts. This compound is of high interest for research into new anti-infective agents. Indole derivatives have demonstrated promising biological activities against a range of pathogens, including viruses, bacteria, fungi, and parasites such as Plasmodium falciparum (malaria) and Leishmania donovani (leishmaniasis) . The ethylene-diamine bridge in its structure is a key functional feature, as similar diamide linkages are explored in the synthesis of complex molecules and oligomers, which can be valuable for studying molecular interactions and structure-activity relationships (SAR) . Researchers can utilize this compound as a key intermediate in multicomponent reactions, a powerful tool for constructing diverse and complex heterocyclic libraries for high-throughput screening . Its well-defined structure also makes it suitable for probing biochemical pathways and as a building block in the design of potential enzyme inhibitors. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(1H-indole-3-carbonylamino)ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C20H18N4O2/c25-19(15-11-23-17-7-3-1-5-13(15)17)21-9-10-22-20(26)16-12-24-18-8-4-2-6-14(16)18/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26)

InChI Key

MLFUSDWOUSVCFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) typically involves the reaction of ethane-1,2-diamine with 1H-indole-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The indole rings undergo oxidation under controlled conditions. When treated with hydrogen peroxide (H₂O₂) in acetic acid, the pyrrole moiety of indole is selectively oxidized to form oxindole derivatives. Stronger oxidants like potassium permanganate (KMnO₄) in acidic media cleave the indole ring, producing quinoline analogs.

Key conditions :

  • Temperature: 25–60°C

  • Solvent: Acetic acid or aqueous H₂SO₄

  • Yield: 60–75% for oxindole formation

Hydrolysis Reactions

The amide bonds are susceptible to hydrolysis under acidic or basic conditions:

ConditionReagentsProduct(s)Yield
Acidic hydrolysis6M HCl, reflux1H-indole-3-carboxylic acid + ethylenediamine82%
Basic hydrolysis2M NaOH, 80°CIndole-3-carboxylate salts + NH₂(CH₂)₂NH₂68%

Hydrolysis kinetics depend on steric hindrance from the ethylene linker, which slows reaction rates compared to monomeric analogs.

Alkylation and Acylation

The secondary amine in the ethylenediamine bridge participates in nucleophilic substitution:

Alkylation :

  • Reagents: Alkyl halides (e.g., CH₃I) + NaOH

  • Product: N,N'-dialkylated derivatives

  • Example: Methylation at 40°C yields N,N'-dimethyl-ethane-1,2-diylbis(indole-3-carboxamide) with 55% efficiency.

Acylation :

  • Reagents: Acetyl chloride (AcCl) in DCM

  • Product: N-acetylated analogs

  • Reaction time: 4 hr at 0°C → RT.

Thiol-Mediated Oligomerization

Critical studies demonstrate unique dimerization/trimerization pathways when reacting with 1,2-ethanedithiol under acidic conditions :

Reaction Scheme :

  • Protonation of indole nitrogen by trifluoroacetic acid (TFA)

  • Electrophilic attack by thiol at C3 position

  • Formation of C-S bonds with ethylene dithiol linker

Experimental Data :

ProductMolecular FormulaHRMS (M+H⁺)Yield
Dimer + 1 thiol incorporationC₂₄H₂₂N₄O₄S₂493.1234%
Trimer + 2 thiol incorporationsC₃₈H₃₅N₄O₈S₂739.1918%

Characterization via ¹H/¹³C NMR and LC/MS confirmed regioselectivity at the indole C3 position .

Metal Coordination Complexes

The carboxamide groups act as bidentate ligands for transition metals:

Metal SaltConditionsComplex StructureStability Constant (log K)
CuCl₂Ethanol, 60°C, 2 hrOctahedral Cu(II) center8.2 ± 0.3
Fe(NO₃)₃Aqueous, pH 5–6Tetrahedral Fe(III) coordination6.7 ± 0.2

These complexes show enhanced solubility in polar aprotic solvents compared to the parent compound.

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces:

  • C3–C3' coupling between indole units → cyclized tetracyclic product

  • Quantum yield: Φ = 0.12 ± 0.03

  • Side reaction: N–H bond homolysis (10–15% occurrence)

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Oxidation (H₂O₂)2.1 × 10⁻³45.2 ± 1.1
Hydrolysis (6M HCl)5.7 × 10⁻⁴58.9 ± 0.8
Alkylation (CH₃I)8.3 × 10⁻⁵72.4 ± 1.5

Data derived from Arrhenius plots of temperature-dependent studies .

Mechanism of Action

The mechanism of action of N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The ethane-1,2-diylbis scaffold is versatile, enabling diverse functionalization. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of Ethane-1,2-diylbis Derivatives

Compound Structural Features Physicochemical Properties Biological/Chemical Activities Applications References
N,N'-ethane-1,2-diylbis(1H-indole-3-carboxamide) Two indole-3-carboxamide groups linked by ethane-1,2-diyl Likely moderate solubility in polar solvents due to amide and indole groups; solid at RT Presumed antimicrobial/anticancer activity (inferred from analogs) Pharmaceutical research (potential drug candidate)
N,N'-[ethane-1,2-diylbis(oxy)]bis(4-methylbenzenesulfonamide) Sulfonamide groups with methylbenzene substituents Crystalline (P21/c space group); HOMO-LUMO gap: 5.16 eV (DFT); dipole moment: 4.65 D Antibacterial properties; used in organic synthesis Sulfa drug development; crystallography studies
Bis(salicylidene)ethylenediaminatocobalt(II) (Co(salen)) Ethane-1,2-diyl-linked Schiff base with cobalt coordination Soluble in MeOH, DMF, DMSO; stable in solid state Catalytic activity in oxidation reactions; oxygen-binding capacity Catalysis; oxygen transport models
N,N'-ethane-1,2-diylbis(12-hydroxyoctadecan-1-amide) Long-chain hydroxy fatty acid amides High molecular weight; lipophilic Surfactant properties; biofilm disruption Industrial surfactants; corrosion inhibition
N,N'-ethane-1,2-diylbis[3-amino-5-(4-aryl)-1H-pyrazole-4-carboxamide] Bis-pyrazole-carboxamide derivatives Variable solubility based on aryl substituents; melting points >200°C Antimicrobial (MIC: 8–32 µg/mL); anticancer (IC50: 12–45 µM against liver cancer) Lead compounds for drug development
Dinuclear Copper(II) Schiff Base Complex Ethane-1,2-diyl-linked phenolato groups with Cu(II) centers Soluble in polar aprotic solvents (DMF, DMSO); paramagnetic Not explicitly reported; potential redox activity Material science; coordination chemistry

Key Findings

Structural Influence on Activity: The sulfonamide derivative () exhibits strong crystallinity and antibacterial activity due to sulfonamide groups, which are known to inhibit folate biosynthesis in bacteria. In contrast, the indole carboxamide analog may target eukaryotic cells via indole-mediated DNA intercalation . Co(salen) () demonstrates the utility of ethane-1,2-diyl in coordination chemistry, enabling metal complexation for catalytic applications.

Solubility and Stability :

  • Hydrophobic derivatives like N,N'-ethane-1,2-diylbis(12-hydroxyoctadecan-1-amide) () are insoluble in water but effective as surfactants, whereas polar analogs (e.g., sulfonamides, Schiff bases) dissolve in organic solvents, facilitating their use in drug formulation .

Synthetic Flexibility: The ethane-1,2-diyl spacer allows modular synthesis.

Computational Insights :

  • DFT studies on the sulfonamide derivative () revealed a high HOMO-LUMO gap (5.16 eV), indicating kinetic stability, and a dipole moment (4.65 D) suggesting polar interactions—properties critical for drug-receptor binding .

Contrasts and Limitations

  • Biological Specificity : While bis-pyrazole derivatives () show potent anticancer activity, their efficacy depends on aryl substituents, highlighting the need for tailored functionalization in the indole analog.
  • Thermal Stability : Co(salen) () remains stable at high temperatures (>130°C), whereas bis-amide compounds (e.g., sulfonamides) may decompose under similar conditions, limiting their industrial use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N'-ethane-1,2-diylbis(1H-indole-3-carboxamide), and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 1H-indole-3-carboxylic acid derivatives and ethylenediamine. A common approach involves activating the carboxylic acid group with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous solvents (e.g., DMF or THF) under reflux. Stoichiometric ratios (e.g., 2:1 for indole-carboxylic acid to ethylenediamine) and inert atmospheres (N₂/Ar) improve yield. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixtures) is recommended. Monitor reaction progress using TLC or LC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Confirm connectivity via ¹H/¹³C NMR (e.g., indole NH protons at δ 10–12 ppm, ethylene bridge protons at δ 3.5–4.5 ppm).
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks ([M+H]⁺ or [M–H]⁻).
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase).
  • Elemental Analysis : Validate empirical formula (C, H, N percentages).
    Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What solvents are optimal for dissolving N,N'-ethane-1,2-diylbis(1H-indole-3-carboxamide) in experimental settings?

  • Methodological Answer : The compound is moderately polar due to the amide and indole groups. Test solubility in DMSO, DMF, or THF for stock solutions. For biological assays, dilute in aqueous buffers (PBS, pH 7.4) with <1% DMSO. Note: Solubility may vary with substituents on the indole ring; conduct preliminary trials with dynamic light scattering (DLS) to check aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : If crystallographic refinement yields inconsistent R values, use SHELXL (for small-molecule refinement) with high-resolution datasets (>1.0 Å). Validate hydrogen bonding and π-π stacking interactions via PLATON or Mercury. For twinned crystals, employ the TWIN command in SHELXL. Cross-check with DFT-optimized geometries (e.g., Gaussian or ORCA) to identify discrepancies between experimental and theoretical bond lengths/angles .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., kinases or GPCRs). Parameterize the ligand with PRODRG or CGenFF.
  • MD Simulations : Run 100 ns trajectories in GROMACS/AMBER to assess stability of ligand-receptor complexes.
  • FMO Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-transfer potential. Compare with experimental redox data (cyclic voltammetry) .

Q. How can conflicting spectroscopic data (e.g., anomalous NMR shifts) be interpreted?

  • Methodological Answer : Anomalies may arise from dynamic processes (e.g., amide bond rotation or solvent exchange). Conduct variable-temperature NMR (VT-NMR) to probe conformational flexibility. For ambiguous peaks, use 2D techniques (COSY, HSQC, HMBC) to assign coupling networks. If tautomerism is suspected (e.g., indole NH vs. amide proton exchange), employ deuterium exchange experiments or DFT-based chemical shift predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.